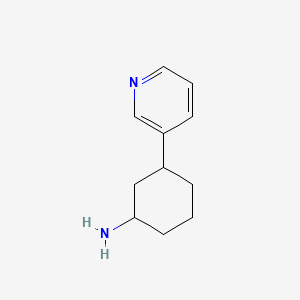
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one is a synthetic organic compound that features a benzofuranone core structure with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The benzofuranone core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzofuranone core, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and bases (NaH, KOtBu). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The benzofuranone core can participate in various chemical transformations, influencing biological activity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group and exhibit similar reactivity patterns.
tert-Butyldiphenylsilyl ethers: These compounds also feature a bulky silyl protecting group but differ in their steric and electronic properties.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)-3,3-dimethylbenzofuran-2(3H)-one is unique due to its combination of a benzofuranone core and a TBDMS protecting group. This combination imparts specific reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.
Eigenschaften
Molekularformel |
C16H24O3Si |
|---|---|
Molekulargewicht |
292.44 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethyl-1-benzofuran-2-one |
InChI |
InChI=1S/C16H24O3Si/c1-15(2,3)20(6,7)19-11-8-9-13-12(10-11)16(4,5)14(17)18-13/h8-10H,1-7H3 |
InChI-Schlüssel |
YLCWDZBZTBZKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)

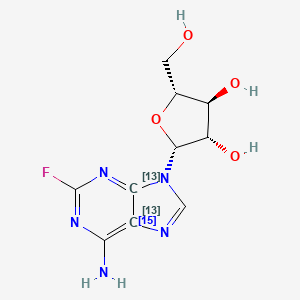
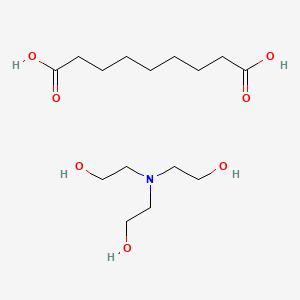
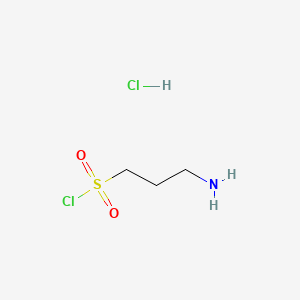

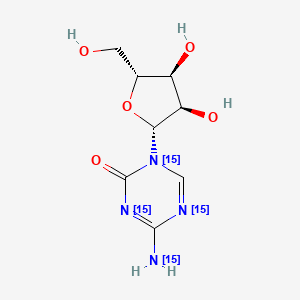
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
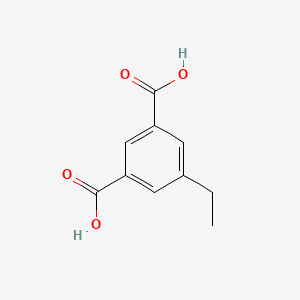
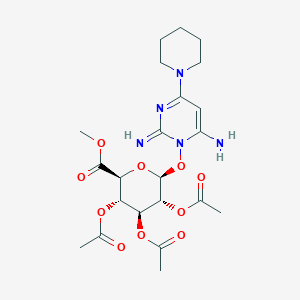
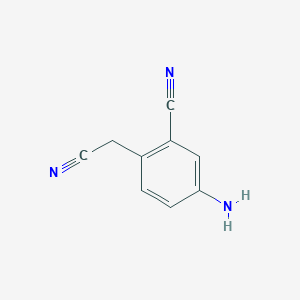
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
